molecular formula C13H9N3O B14911599 3-cyano-N-(pyridin-2-yl)benzamide

3-cyano-N-(pyridin-2-yl)benzamide

Cat. No.: B14911599
M. Wt: 223.23 g/mol
InChI Key: LXCFPZPEMIFCCG-UHFFFAOYSA-N
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Description

3-cyano-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) attached to the benzamide moiety and a pyridin-2-yl group attached to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve the use of bimetallic metal-organic frameworks as catalysts. For example, a bimetallic metal-organic framework material generated by bridging iron (III) cations and nickel (II) cations with 1,4-benzenedicarboxylic anions can be used to catalyze the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . This method offers good efficiency and recyclability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The compound can undergo substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of 3-cyano-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2), which is involved in the regulation of immune responses . By binding to this receptor, the compound can inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

3-cyano-N-(pyridin-2-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

3-cyano-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H9N3O/c14-9-10-4-3-5-11(8-10)13(17)16-12-6-1-2-7-15-12/h1-8H,(H,15,16,17)

InChI Key

LXCFPZPEMIFCCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

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